Thieno[2,3-d]pyrimidine-2,4-diol
CAS No.: 18740-38-0
Cat. No.: VC21092485
Molecular Formula: C6H4N2O2S
Molecular Weight: 168.18 g/mol
* For research use only. Not for human or veterinary use.
![Thieno[2,3-d]pyrimidine-2,4-diol - 18740-38-0](/images/no_structure.jpg)
Specification
CAS No. | 18740-38-0 |
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Molecular Formula | C6H4N2O2S |
Molecular Weight | 168.18 g/mol |
IUPAC Name | 1H-thieno[2,3-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) |
Standard InChI Key | JGOOQALRLGHKIY-UHFFFAOYSA-N |
SMILES | C1=CSC2=C1C(=O)NC(=O)N2 |
Canonical SMILES | C1=CSC2=C1C(=O)NC(=O)N2 |
Introduction
Chemical Structure and Properties
Thieno[2,3-d]pyrimidine-2,4-diol is characterized by its bicyclic structure containing a thiophene ring fused with a pyrimidine ring bearing two hydroxyl groups at positions 2 and 4. The compound is also commonly referred to as thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the literature, indicating the tautomeric diketo form. This heterocyclic system represents a bioisostere of the purine scaffold, which explains its significant biological relevance and pharmaceutical interest .
The compound typically appears as a white to pale-colored solid with limited solubility in common organic solvents but better solubility in polar aprotic solvents like DMF (dimethylformamide). It exhibits a high melting point, with literature reporting values above 300°C, indicative of its stable crystalline structure and potential hydrogen bonding capabilities .
Spectroscopic Characteristics
The infrared (IR) spectroscopic profile of Thieno[2,3-d]pyrimidine-2,4-diol shows characteristic absorption bands that help confirm its structure:
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Hydroxyl groups (-OH): ~3440 cm^-1
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Aromatic C-H stretching: ~3090 cm^-1
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C=C aromatic stretching: ~1630 cm^-1
Synthesis Methodologies
The synthesis of Thieno[2,3-d]pyrimidine-2,4-diol has been well-documented in the literature with established procedures yielding good to excellent results.
Classical Synthesis from Methyl 2-aminothiophene-3-carboxylate
The most common synthetic route involves the condensation of methyl 2-aminothiophene-3-carboxylate with urea under elevated temperatures. This method represents a straightforward approach to obtaining the target compound with good yields.
Procedure:
Methyl 2-aminothiophene-3-carboxylate (0.01 mol) and urea (0.05 mol) are intimately mixed and heated at 200°C for approximately two hours. The reaction produces a brown molten mass that solidifies upon cooling. The crude product is then dissolved in warm 1N sodium hydroxide solution, decolorized with activated charcoal, and acidified with 2N hydrochloric acid to precipitate the pure compound. Recrystallization from water yields Thieno[2,3-d]pyrimidine-2,4-diol with yields ranging from 72-90% .
Yield Optimization
The reported yields for this synthesis vary somewhat across literature sources, with values typically between 72-90%, depending on the exact reaction conditions and purification methods employed .
Conversion to Dichloro Derivatives
One of the most important transformations of Thieno[2,3-d]pyrimidine-2,4-diol is its conversion to 2,4-dichlorothieno[2,3-d]pyrimidine, which serves as a key intermediate for further functionalization. This reaction typically involves the use of phosphorus oxychloride (POCl₃) under various conditions.
Reaction Conditions and Yields
Different reaction conditions have been reported for this transformation, resulting in varying yields. The following table summarizes the key reaction parameters and corresponding yields:
Representative Procedure for Dichloro Derivative Synthesis
A standard procedure involves refluxing Thieno[2,3-d]pyrimidine-2,4-diol (8.4 g, 0.05 mol) in phosphorus oxychloride (100 mL) for approximately ten hours until a clear solution forms. The excess phosphorus oxychloride is then removed under vacuum, and the residue is poured into ice water. The mixture is extracted with chloroform, washed until neutral, dried over sodium sulfate, and the solvent is evaporated. Recrystallization from ethanol yields 2,4-dichlorothieno[2,3-d]pyrimidine with a melting point of 161-162°C .
The spectroscopic characterization of the dichloro derivative typically shows:
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IR (KBr): C-Cl stretching at ~740 cm^-1, aromatic C-H at ~3110 cm^-1, and aromatic C=C stretching at ~1660 cm^-1 .
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¹H NMR data varies slightly depending on the solvent used for analysis, but generally shows characteristic aromatic protons of the thiophene ring.
Biological Significance and Applications
Relationship to Purine Scaffolds
Thieno[2,3-d]pyrimidine-2,4-diol and its derivatives are considered bioisosteres of purines, which are essential endogenous scaffolds involved in various biochemical processes including respiration, inflammation, and cell proliferation. This structural similarity accounts for much of the biological interest in these compounds .
Pharmacological Activities
Derivatives of Thieno[2,3-d]pyrimidine-2,4-diol have demonstrated a wide range of pharmacological activities, making them valuable targets for medicinal chemistry research:
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Antimicrobial Activity: Both antibacterial and antifungal activities against various pathogens including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia, Candida albicans, and Aspergillus flavus .
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Anti-inflammatory and Analgesic Effects: Multiple derivatives have shown potent anti-inflammatory and pain-relieving properties .
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Enzyme Inhibition: Some derivatives function as inhibitors of important enzymes including phosphodiesterases, tyrosine kinases, and VEGFR kinases .
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Other Activities: Additional reported activities include antihistaminic, anticancer, and radioprotective effects .
Medicinal Applications
The Thieno[2,3-d]pyrimidine scaffold has been utilized in the development of potential therapeutics for various conditions including:
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Cerebral ischemia
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Malaria
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Tuberculosis
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Neurodegenerative disorders (Alzheimer's and Parkinson's diseases)
Recent Research Developments
Recent research has focused on developing novel Thieno[2,3-d]pyrimidine derivatives with enhanced biological activities. One notable example is the synthesis of 3-substituted phenyl-5-(thiophen-2-yl) thieno[3,2-e] triazolo[4,3-c]pyrimidine derivatives, which have shown promising antibacterial and antifungal activities .
Structure-Activity Relationships
Structure-activity relationship studies have indicated that the nature and position of substituents on the Thieno[2,3-d]pyrimidine core can significantly influence the biological activity of these compounds. This understanding has guided medicinal chemists in designing more potent and selective derivatives for specific therapeutic applications.
The incorporation of various functional groups into the Thieno[2,3-d]pyrimidine heterocyclic ring has been shown to enhance antibacterial and antifungal activities, demonstrating the scaffold's versatility as a platform for drug development .
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